4,6-Dichloro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole carboxylic acid family. It serves as a key structural motif and a valuable building block in organic synthesis, particularly in medicinal chemistry research. This compound has garnered significant attention due to its diverse biological activities, including its potential as a glycine-site NMDA receptor antagonist [, ].
4,5-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as an indole derivative, which is characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its two chlorine substituents at the 4 and 5 positions of the indole ring, which influence its chemical reactivity and biological activity.
The compound can be synthesized from various precursors, including 1H-indole-2-carboxylic acid and its derivatives. Its synthesis often employs methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole framework .
The synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. For laboratory-scale reactions, strong acids like hydrochloric acid are commonly used as catalysts .
The molecular structure of 4,5-dichloro-1H-indole-2-carboxylic acid can be represented by its canonical SMILES notation: C1=CC2=C(C=C1C(=O)O)C(=C(C=C2)Cl)Cl
. This notation highlights the arrangement of atoms within the molecule, including the positioning of chlorine atoms and the carboxylic acid group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.05 g/mol |
IUPAC Name | 4,5-Dichloro-1H-indole-2-carboxylic acid |
InChI Key | HAGCLOLTFAMPKW-UHFFFAOYSA-N |
4,5-Dichloro-1H-indole-2-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 4,5-dichloro-1H-indole-2-carboxylic acid primarily involves its interaction with biological targets. Research indicates that compounds within this class may inhibit various enzymes or biological pathways due to their ability to bind selectively to active sites or interfere with substrate interactions.
For instance, studies have shown that indole derivatives can inhibit enzymes such as α-glucosidase and HIV integrase by chelating metal ions in their active sites . This binding disrupts normal enzyme function, leading to potential therapeutic effects.
4,5-Dichloro-1H-indole-2-carboxylic acid appears as a solid at room temperature and is soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Key chemical properties include:
4,5-Dichloro-1H-indole-2-carboxylic acid has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2